molecular formula C13H15FO3 B1600605 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one CAS No. 94135-58-7

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one

Cat. No.: B1600605
CAS No.: 94135-58-7
M. Wt: 238.25 g/mol
InChI Key: ODMPDMZOLGOXHX-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one is a chemical compound with the molecular formula C13H15FO3. It is known for its unique structure, which includes a fluorinated aromatic ring and an oxirane (epoxide) group. This compound is utilized in various scientific research fields due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with butanone under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one is employed in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function. This reactivity underlies many of its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one include other fluorinated aromatic compounds and epoxides. For example:

    1-[4-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one: Similar structure but with a different fluorine position.

    1-[5-Chloro-2-(oxiranylmethoxy)phenyl]butan-1-one: Chlorine instead of fluorine.

    1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]pentan-1-one: Longer alkyl chain.

The uniqueness of this compound lies in its specific fluorine substitution and the presence of the oxirane ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[5-fluoro-2-(oxiran-2-ylmethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-2-3-12(15)11-6-9(14)4-5-13(11)17-8-10-7-16-10/h4-6,10H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMPDMZOLGOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90916323
Record name 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90916323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94135-58-7
Record name 1-[5-Fluoro-2-(2-oxiranylmethoxy)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94135-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-2-(oxiranylmethoxy)phenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90916323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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